Neu5Ac2-3Gal1-4-GlaNAc-OBn
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Overview
Description
Neu5Ac2-3Gal1-4-GlaNAc-OBn is a complex carbohydrate derivative This compound is notable for its intricate structure, which includes multiple sugar moieties and acetyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Neu5Ac2-3Gal1-4-GlaNAc-OBn typically involves multiple steps. The process begins with the preparation of the individual sugar components, which are then sequentially linked through glycosidic bonds. The reaction conditions often require the use of protecting groups to ensure selective reactions at specific hydroxyl groups. Common reagents include glycosyl donors and acceptors, along with catalysts such as Lewis acids.
Industrial Production Methods
Industrial production of this compound may involve automated synthesis techniques to ensure high yield and purity. The use of advanced chromatography methods is essential for the purification of the final product. Additionally, large-scale production may require optimization of reaction conditions to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Neu5Ac2-3Gal1-4-GlaNAc-OBn can undergo various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups to carbonyl groups.
Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups.
Substitution: Substitution reactions can replace specific functional groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Conditions for substitution reactions often involve nucleophiles and electrophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols.
Scientific Research Applications
Neu5Ac2-3Gal1-4-GlaNAc-OBn has several scientific research applications:
Chemistry: It is used as a model compound for studying glycosidic bond formation and carbohydrate chemistry.
Biology: The compound is studied for its role in cell signaling and recognition processes.
Industry: The compound can be used in the synthesis of complex carbohydrates for various industrial applications.
Mechanism of Action
The mechanism of action of Neu5Ac2-3Gal1-4-GlaNAc-OBn involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include glycosylation and signal transduction mechanisms.
Comparison with Similar Compounds
Similar Compounds
- **Neu5Ac2-3Gal1-4-GlaNAc-OBn
- N-Acetyl-3-(2-naphthyl)-D-alanine
- N-Acetyl-3-(2-naphthyl)-L-alanine
Uniqueness
This compound is unique due to its specific combination of sugar moieties and acetyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(2S,5R)-5-acetamido-2-[(2S,5S)-2-[(3S,6R)-5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H48N2O19/c1-13(38)33-20-16(40)8-32(31(46)47,52-27(20)22(42)17(41)9-35)53-28-23(43)18(10-36)49-30(25(28)45)51-26-19(11-37)50-29(21(24(26)44)34-14(2)39)48-12-15-6-4-3-5-7-15/h3-7,16-30,35-37,40-45H,8-12H2,1-2H3,(H,33,38)(H,34,39)(H,46,47)/t16?,17-,18?,19?,20-,21?,22-,23+,24?,25?,26-,27?,28?,29-,30+,32+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGWZIARJSVVTOB-ZVFNIFTHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2C(C(OC(C2O)OC3C(OC(C(C3O)NC(=O)C)OCC4=CC=CC=C4)CO)CO)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1C(C[C@@](OC1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC2[C@H](C(O[C@H](C2O)O[C@@H]3C(O[C@H](C(C3O)NC(=O)C)OCC4=CC=CC=C4)CO)CO)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H48N2O19 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
764.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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